4-Chlorobut-2-en-1-amine

Catalog No.
S13589270
CAS No.
M.F
C4H8ClN
M. Wt
105.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobut-2-en-1-amine

Product Name

4-Chlorobut-2-en-1-amine

IUPAC Name

(E)-4-chlorobut-2-en-1-amine

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

InChI

InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+

InChI Key

DYUZZXXUVYQTQX-OWOJBTEDSA-N

Canonical SMILES

C(C=CCCl)N

Isomeric SMILES

C(/C=C/CCl)N

4-Chlorobut-2-en-1-amine is an organic compound characterized by its molecular formula C4H8ClNC_4H_8ClN and a molecular weight of approximately 105.56 g/mol. The compound features a chlorinated butene structure with an amine functional group, making it a member of the class of alkenyl amines. Its structure includes a double bond between the second and third carbon atoms, with a chlorine atom attached to the fourth carbon and an amino group (-NH2) at the end of the carbon chain. This unique arrangement contributes to its reactivity and potential applications in various chemical processes.

Typical of amines and alkenes:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides, leading to the formation of more complex amines.
  • Addition Reactions: The double bond in 4-chlorobut-2-en-1-amine can react with electrophiles, such as hydrogen halides or acids, resulting in halogenation or protonation.
  • Elimination Reactions: Under certain conditions, this compound can lose hydrogen chloride to form 4-chlorobut-2-yne, showcasing its versatility in synthetic pathways .

Several methods exist for synthesizing 4-chlorobut-2-en-1-amine:

  • Alkylation of Ammonia: Utilizing an alkyl halide (such as 4-chlorobutene) with ammonia can yield the desired amine through nucleophilic substitution reactions .
  • Reduction of Nitriles: Starting from a nitrile derivative, reduction can lead to the formation of 4-chlorobut-2-en-1-amine using lithium aluminum hydride or similar reducing agents.
  • Gabriel Synthesis: This method involves the use of phthalimide derivatives followed by hydrolysis to yield primary amines like 4-chlorobut-2-en-1-amine .

4-Chlorobut-2-en-1-amine finds applications primarily in:

  • Pharmaceutical Industry: It serves as a precursor for various pharmaceutical compounds due to its reactive functional groups.
  • Chemical Synthesis: The compound is utilized in the synthesis of more complex organic molecules, particularly those required in medicinal chemistry .
  • Research: It is often used in laboratory settings for studies involving reaction mechanisms and biological activity assessments.

Interaction studies involving 4-chlorobut-2-en-1-amine focus on its reactivity with biological systems and synthetic routes. Preliminary findings suggest that its interactions may lead to significant biological effects, although comprehensive studies are necessary to elucidate these mechanisms fully . Furthermore, its ability to form adducts with various electrophiles highlights its potential utility in developing new therapeutic agents.

Several compounds share structural similarities with 4-chlorobut-2-en-1-amine, each exhibiting distinct properties:

Compound NameStructure TypeUnique Features
4-Chlorobut-2-yneAlkyneContains a triple bond instead of a double bond
4-Chlorobut-1-eneAlkeneHas a different position for the chlorine atom
ButylaminePrimary AmineLacks the chlorinated alkene structure
3-ChloroanilineAromatic AmineContains an aromatic ring, affecting its reactivity

The uniqueness of 4-chlorobut-2-en-1-amine lies in its combination of an alkene and an amine functional group, allowing it to participate in diverse

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

105.0345270 g/mol

Monoisotopic Mass

105.0345270 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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